3-Amino-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Amino-4-(methoxycarbonyl)benzoic acid (3-AMBC) is an organic compound with a molecular formula of C7H8NO4. It is a white crystalline solid with a melting point of 239-240°C and a boiling point of 391°C. 3-AMBC is a carboxylic acid derivative and is used in various scientific research applications. It is also known as 3-AMBCA and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Antineoplastic Agents
3-Amino-4-(methoxycarbonyl)benzoic acid serves as an intermediate in the synthesis of antineoplastic agents like Bexarotene . Bexarotene is used in cancer therapy, particularly for the treatment of cutaneous T-cell lymphoma. The compound’s role in the synthesis involves the formation of aromatic rings that are crucial for the pharmacological activity of these agents.
Production of Super Fiber Materials
This compound is also utilized in the production of super fiber materials such as Poly(p-phenylene benzothiazole) (PBO) . PBO fibers are known for their exceptional strength and thermal stability, making them suitable for applications in bulletproof vests and other high-performance materials.
Ion-Pair Chromatography
In analytical chemistry, 3-Amino-4-(methoxycarbonyl)benzoic acid can be used as a standard or reference compound in ion-pair chromatography techniques . This method is essential for separating aromatic acids and analyzing their concentration in various samples.
Peptide Cyclization
The compound finds application in peptide chemistry, particularly in on-resin peptide cyclization processes . This is a crucial step in the synthesis of cyclic peptides, which have significant therapeutic potential due to their stability and bioactivity.
Esterification Reaction Monitoring
3-Amino-4-(methoxycarbonyl)benzoic acid is involved in monitoring the progress of esterification reactions . This is important in both academic research and industrial chemical production, where the efficiency and completion of esterification need to be accurately determined.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be eliminated in the urine .
Biochemical Pathways
SGLT2 inhibitors affect the sodium-glucose co-transporter 2, which is responsible for 90% of the glucose reabsorption in the kidney .
Result of Action
As an intermediate in the synthesis of sglt2 inhibitors, it contributes to the overall effect of these drugs, which is to lower blood glucose levels by preventing the reabsorption of glucose in the kidneys .
Action Environment
Like all chemical reactions, the synthesis of sglt2 inhibitors from this compound would be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
3-amino-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKLMFCKLEFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412129 | |
Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(methoxycarbonyl)benzoic acid | |
CAS RN |
60728-41-8 | |
Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl 2-Aminoterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Amino-4-(methoxycarbonyl)benzoic acid in the synthesis of purine-hydroxyquinolinone bisheterocycles?
A: 3-Amino-4-(methoxycarbonyl)benzoic acid serves as a key building block in the solid-phase synthesis of purine-hydroxyquinolinone bisheterocycles []. The process involves several steps:
Q2: Are there alternative synthetic routes to these bisheterocycles that don't utilize 3-Amino-4-(methoxycarbonyl)benzoic acid?
A: While the presented research [] focuses on a specific solid-phase synthesis utilizing 3-Amino-4-(methoxycarbonyl)benzoic acid, alternative synthetic routes to achieve similar bisheterocyclic structures are conceivable. Exploring these alternatives could involve:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.